(1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol
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Overview
Description
(1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol: is a chiral compound with a cyclohexane ring substituted with a hydroxyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and pyrrolidine.
Formation of Intermediate: Cyclohexanone undergoes a nucleophilic addition reaction with pyrrolidine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group or the pyrrolidine ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: More saturated cyclohexane derivatives.
Substitution Products: Various substituted cyclohexane derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Chiral Synthesis: Used as a chiral building block in the synthesis of other complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its unique structure.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-ol exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
(1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol: A stereoisomer with different spatial arrangement.
2-(pyrrolidin-1-yl)cyclohexanone: A related compound with a ketone group instead of a hydroxyl group.
Uniqueness:
Chirality: The (1S,2S) configuration provides unique stereochemical properties.
Functional Groups: The presence of both a hydroxyl group and a pyrrolidine ring offers diverse reactivity.
Properties
CAS No. |
14909-81-0; 174293-29-9 |
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Molecular Formula |
C10H19NO |
Molecular Weight |
169.268 |
IUPAC Name |
(1S,2S)-2-pyrrolidin-1-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2/t9-,10-/m0/s1 |
InChI Key |
QPIDLIAAUJBCSD-UWVGGRQHSA-N |
SMILES |
C1CCC(C(C1)N2CCCC2)O |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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